Product packaging for Termicin(Cat. No.:)

Termicin

Cat. No.: B1575697
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Termicin is a cysteine-rich antimicrobial peptide (AMP) initially isolated from the termite Pseudacanthotermes spiniger and later identified in other insects like the cockroach Eupolyphaga sinensis . It is a key component of the innate immune system in insects, demonstrating potent, specific antifungal activity while exhibiting only weak effects against Gram-positive bacteria and being generally inactive against Gram-negative bacteria . Its global fold consists of an alpha-helical segment and a two-stranded antiparallel beta-sheet, forming a cysteine-stabilized αβ motif (CSαβ) . Research indicates that its potent antifungal properties are likely linked to its marked hydrophobicity and amphipathic structure, rather than its global fold alone . Recent functional studies using RNA interference (RNAi) have confirmed its critical in vivo role in protecting termites from natural fungal pathogens like Metarhizium anisopliae and Beauveria bassiana . Knocking down this compound expression significantly increases termite mortality upon fungal exposure, highlighting its non-redundant function in defense . This research-grade peptide is essential for studying innate immunity in insects, investigating novel antifungal mechanisms, and exploring the evolution of defense peptides. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

ACNFQSCWATCQAQHSIYFRRAFCDRSQCKCVFVRG

Origin of Product

United States

Biological Origin and Isolation of Termicin

Primary Sources: Termite Species (e.g., Pseudacanthotermes spiniger, Nasutitermis corniger, Odontotermes formosanus)

Termicin was first discovered and isolated from the fungus-growing termite Pseudacanthotermes spiniger. mdpi.comnih.gov In this species, this compound is a 36-amino acid residue peptide characterized by six cysteine residues that form a disulfide array similar to that of insect defensins. researchgate.net Unlike many other insect defensins, it is C-terminally amidated. researchgate.net

The compound is also a crucial component of the immune defense in other termite species, such as Odontotermes formosanus, a subterranean termite known for causing significant damage to structures and trees. nih.gov In O. formosanus, this compound is vital for defending against external infections. nih.gov Research has identified numerous messenger RNAs (mRNAs) for this compound in this species, indicating a complex genetic basis for its production. researchgate.net For instance, one study amplified and identified 56 different this compound mRNAs, which encode 46 distinct peptides in O. formosanus. researchgate.net

Bioinformatic and molecular studies have also pointed to the potential of the Nasutitermes genus as a source of antimicrobial peptides. nih.gov While direct isolation of this compound from Nasutitermes corniger has not been extensively reported, evidence of antimicrobial activity from products isolated from this genus suggests the presence of defensive peptides like this compound. nih.gov

Table 1: Primary Termite Sources of this compound

Termite Species Order Key Findings
Pseudacanthotermes spiniger Isoptera First isolation of this compound; characterized as a potent antifungal peptide. mdpi.comnih.govresearchgate.net
Odontotermes formosanus Isoptera Identified as a crucial antimicrobial peptide for defense against pathogens; high diversity of this compound mRNAs found. mdpi.comresearchgate.netnih.gov
Nasutitermes corniger Isoptera Genus known to produce antimicrobial peptides; natural products show synergistic activity with antibiotics. nih.gov

Tissue Localization and Expression Profiles (e.g., Salivary Glands, Hemocytes)

This compound is synthesized in specific tissues, primarily the salivary glands and hemocytes (blood cells) of termites. scielo.brscielo.br Its expression is constitutive, meaning it is continuously produced and present in these tissues. nih.gov While it is always present in saliva and hemocytes, the peptide is released into the termite's hemolymph (blood) exclusively after an immune challenge, such as a microbial infection. nih.gov This regulated release ensures that the peptide can act systemically to combat invading pathogens when needed. mdpi.com Antimicrobial peptides like this compound are synthesized as precursor molecules which include a signal peptide and a mature peptide. mdpi.com Following synthesis, the mature peptide is released into the hemolymph through enzymatic cleavage to exert its antimicrobial function. mdpi.com

Table 2: Tissue Localization and Expression of this compound

Tissue Expression Profile Function
Salivary Glands Constitutively expressed. scielo.brnih.gov Secreted as part of saliva to provide a first line of defense against pathogens.
Hemocytes Constitutively expressed; released into hemolymph upon immune challenge. scielo.brmdpi.comnih.gov Circulates in the hemolymph to provide systemic immunity against infections.

Identification of this compound-like Peptides in Other Insect Species (e.g., Eupolyphaga sinensis)

For a long time, this compound and its variants were thought to be exclusive to termites (Order: Isoptera). scielo.br However, subsequent research led to the identification and purification of a novel this compound-like peptide from the cockroach Eupolyphaga sinensis (Order: Blattodea). scielo.brscielo.br This peptide, named Es-termicin, was the first of its kind to be reported from an insect species outside of termites. scielo.brnih.gov

The discovery of Es-termicin demonstrated that this family of antimicrobial peptides is more widespread among insects than previously understood. nih.gov The precursor of Es-termicin is a 60-amino acid protein, which includes a 25-amino acid signal peptide. scielo.br The mature Es-termicin shows high sequence similarity to Termicins found in various termite species and exhibits strong activity against fungi, such as Candida albicans, with limited potency against bacteria. scielo.brscielo.br

Table 3: this compound-like Peptides in Other Insect Orders

Insect Species Order Peptide Name Key Findings
Eupolyphaga sinensis Blattodea Es-termicin First this compound-like peptide isolated from a non-termite insect; shows strong antifungal activity. scielo.brscielo.brnih.gov

Molecular Structure and Classification of Termicin

Primary Amino Acid Sequence Analysis and Peptide Length

Termicin is a peptide consisting of 36 amino acid residues. nih.govresearchgate.net Analysis of its primary amino acid sequence reveals a specific arrangement, including six cysteine residues. researchgate.netscielo.br While this compound from P. spiniger is 36 residues long, this compound-like peptides from other termite species and the cockroach Eupolyphaga sinensis have also been identified, showing high sequence similarity but potentially varying slightly in length or sequence details. scielo.brresearchgate.net For instance, Es-termicin from E. sinensis has a mature protein sequence of ACDFQQCWVTCQRQYSINFISARCNGDSCVCTFRT. scielo.br this compound is also noted to be C-terminally amidated in some instances, which is common among bioactive peptides and can be important for activity. researchgate.netfrontiersin.orgresearchgate.net

A representative primary sequence of this compound from Nasutitermes fumigatus (UniProt accession Q5SDJ0) shows a precursor of 62 amino acids, including a 25-amino acid signal peptide, resulting in a mature peptide. scielo.bruniprot.orgscielo.br

FeatureDescriptionLength (amino acids)
PrecursorFull polypeptide chain62
Signal PeptideCleaved N-terminal sequence25
Mature PeptideBiologically active form36-37 (approx.)

Note: The exact length of the mature peptide can vary slightly depending on the species and processing.

Cysteine Residue Arrangement and Disulfide Bridge Formation

A defining feature of this compound's structure is the presence of six cysteine residues. researchgate.netscielo.br These cysteine residues form three intramolecular disulfide bridges. scielo.br Disulfide bonds are covalent linkages between the sulfur atoms of two cysteine residues and are crucial for stabilizing the folded structure of proteins and peptides, particularly in extracellular environments. wikipedia.orgfrontiersin.org The specific pairing pattern of these cysteine residues is Cys1-Cys4, Cys2-Cys5, and Cys3-Cys6. scielo.br This arrangement of disulfide bonds is similar to that found in insect defensins. researchgate.netoup.com

Cysteine ResiduePaired Cysteine Residue
Cys1Cys4
Cys2Cys5
Cys3Cys6

Secondary and Tertiary Structure Elucidation

The three-dimensional structure of this compound has been determined using techniques such as nuclear magnetic resonance (NMR spectroscopy) and molecular modeling. nih.govnih.gov The global fold of this compound is characterized by a combination of secondary structural elements: an alpha-helical segment and a two-stranded antiparallel beta-sheet. nih.govnih.gov These secondary structures are stabilized by the disulfide bridges, forming a specific tertiary structure. nih.gov

Alpha-Helical Segments

This compound contains an alpha-helical segment. nih.govnih.gov In the P. spiniger this compound, this alpha-helix spans residues Phe4 to Gln14. nih.gov Alpha-helices are common secondary structures in proteins, characterized by a helical shape stabilized by hydrogen bonds between the carbonyl oxygen of one amino acid and the amide hydrogen of an amino acid four residues down the chain. savemyexams.comkhanacademy.org

Beta-Sheet Conformations

This compound also features a beta-sheet conformation. nih.govnih.gov This beta-sheet is formed by two antiparallel strands. nih.govnih.gov In P. spiniger this compound, these strands are located at residues Phe19-Asp25 and Gln28-Phe33. nih.gov Beta-sheets consist of polypeptide strands aligned side-by-side, stabilized by hydrogen bonds between the backbone atoms of adjacent strands. savemyexams.comlibretexts.orgkhanacademy.org Antiparallel beta-sheets occur when the strands run in opposite directions (N-terminus to C-terminus). khanacademy.org

Cysteine-Stabilized αβ Motif (CSαβ) Topology

The arrangement of the alpha-helical segment and the two-stranded antiparallel beta-sheet, stabilized by the three disulfide bonds, forms a characteristic structural motif known as the cysteine-stabilized αβ motif (CSαβ). nih.govfrontiersin.orgnih.govebi.ac.ukresearchgate.net This motif is also found in other cysteine-rich peptides, including defensins from insects and plants, as well as some scorpion toxins. nih.govebi.ac.ukresearchgate.net The CSαβ motif provides a stable structural scaffold. ebi.ac.ukthermofisher.com The disulfide bridges in this compound link the alpha-helix to the second strand of the beta-sheet (Cys7-Cys29 and Cys11-Cys31) and connect the first and second strands of the beta-sheet (Cys1-Cys4, Cys2-Cys5, Cys3-Cys6, specifically Cys24-Cys33 based on the sequence and pairing). nih.govscielo.br The CSαβ motif is a common fold observed in various defense peptides and toxins. researchgate.net

Structural Homology and Classification within Defensin (B1577277) Families

This compound is classified within the defensin family of antimicrobial peptides. researchgate.netfrontiersin.orgnthu.edu.tw Defensins are a superfamily of small, often cationic, cysteine-rich peptides that are key components of the innate immune system across various organisms, including invertebrates, plants, and vertebrates. frontiersin.orgfrontiersin.orgwikipedia.org They are characterized by their stable structures, often maintained by multiple disulfide bonds, and exhibit broad-spectrum antimicrobial activities. frontiersin.orgfrontiersin.orgwikipedia.org

Post-Translational Modifications (e.g., C-terminal Amidation)

Post-translational modifications (PTMs) are crucial biochemical processes that involve the covalent alteration of proteins during or after their synthesis. nih.govresearchgate.netnih.gov These modifications can occur on amino acid side chains or at the N- and C-termini of polypeptide chains, significantly impacting protein function, stability, localization, and interactions. nih.govnih.gov PTMs contribute substantially to the complexity and diversity of the proteome. nih.gov

C-terminal amidation is a common type of post-translational modification observed in many peptides, particularly in antimicrobial peptides and peptide hormones. This modification involves the conversion of the carboxyl group at the C-terminus of the peptide into a primary amide group (-NH2). This process is typically enzyme-mediated.

For this compound from Pseudacanthotermes spiniger, it has been reported to be C-terminally amidated. researchgate.net This means that the terminal glycine (B1666218) residue (Gly36) is present in its amidated form (-Gly-NH2) in the mature peptide. medchemexpress.commedchemexpress.com

Furthermore, C-terminal amidation can impact the structural conformation and stability of peptides. For some antimicrobial peptides, amidation has been shown to help maintain a stable α-helical structure and influence interactions with lipid bilayers, potentially enhancing membrane penetration and antimicrobial efficacy. Amidation can also increase the metabolic stability of peptides, making them less susceptible to degradation by exopeptidases that target the C-terminus. This increased stability can prolong the peptide's half-life and enhance its biological activity.

The presence of C-terminal amidation in this compound suggests its importance for the peptide's biological function, likely contributing to its potent antifungal activity and stability in the termite's defense system.

Biosynthesis and Genetic Regulation of Termicin Expression

Gene Cloning and cDNA Sequence Characterization

The genetic basis for termicin production has been explored through gene cloning and cDNA sequencing. The cDNA encoding this compound has been successfully cloned from various sources, including termite species and the cockroach Eupolyphaga sinensis. nih.govlibretexts.org These studies typically involve constructing and screening cDNA libraries or utilizing techniques like RT-PCR. nih.govlibretexts.org

Characterization of the cDNA sequences reveals an open reading frame that codes for a precursor polypeptide. This precursor includes a signal peptide, which is a short sequence typically found at the N-terminus of proteins destined for secretion or translocation, followed by the sequence of the mature this compound peptide. nih.govlibretexts.org For instance, the cDNA encoding Es-termicin from Eupolyphaga sinensis was found to encode a 60-amino acid precursor, which includes a 25-amino acid signal peptide. nih.govlibretexts.org The amino acid sequences deduced from the cDNA sequences have been shown to align well with those determined through protein sequencing methods like Edman degradation, confirming the accuracy of the cloned sequences. nih.govlibretexts.org The availability of numerous cDNA sequences for this compound-like peptides, with over a hundred reported to date, has facilitated comparative studies and phylogenetic analysis, revealing the diversity and evolutionary relationships within this peptide family across different insect species. nih.govlibretexts.org

Precursor Peptide Processing and Enzymatic Cleavage

This compound is synthesized as an inactive precursor peptide that undergoes processing to yield the mature, active form. This maturation process involves proteolytic cleavage, primarily the removal of the signal peptide. Signal peptides are cleaved from precursor proteins, typically by signal peptidases, as the protein is translocated across a cellular membrane, such as into the endoplasmic reticulum. This cleavage is a crucial step in the secretory pathway, directing the peptide to its functional location, such as the hemolymph or salivary glands in the case of this compound. nih.gov

Following the removal of the signal peptide, further enzymatic cleavage events are necessary to release the mature this compound peptide from the remaining precursor sequence. Proteolytic enzymes, or proteases, are responsible for breaking the peptide bonds at specific sites within the precursor. While the precise enzymes and cleavage sites involved in the final maturation of this compound may vary depending on the organism and specific this compound variant, the general principle involves targeted enzymatic activity to release the biologically active peptide. This post-translational processing is essential for the peptide to attain its correct structure and function.

Mechanisms of Constitutive and Inducible Expression

This compound expression exhibits both constitutive and inducible characteristics, contributing to the immune defense of the organisms that produce it. In some termite species, this compound is constitutively present in certain tissues, such as hemocyte granules and salivary glands. nih.gov This constitutive expression ensures a baseline level of defense against potential microbial threats encountered in their environment. Constitutive genes are transcribed continually, providing a constant supply of the gene product.

Beyond this basal expression, this compound gene expression can also be significantly upregulated in response to specific stimuli, particularly pathogen challenge. Studies have shown that this compound gene expression is upregulated upon infection with pathogenic bacteria and fungi. This inducible expression allows for a rapid increase in this compound production when the organism is actively fighting an infection. The mechanisms of inducible expression involve regulatory elements that respond to environmental changes or signals, leading to increased transcription of the gene. Furthermore, the social context in termites can influence this compound expression, with some research indicating a disproportionate upregulation in social groups compared to isolated individuals when exposed to fungal pathogens. Caste-specific differences in this compound expression have also been observed, with higher expression in reproductive individuals compared to workers following fungal exposure in one termite species.

Genetic Control of this compound Synthesis Pathways

The synthesis of this compound is under genetic control, integrated within the innate immune system pathways of insects. As a key antimicrobial peptide, the this compound gene is a component of the defense mechanisms triggered by the recognition of pathogens. Immune signaling pathways, such as the Toll and IMD pathways, are known to activate the expression of antimicrobial peptide genes, including this compound, in response to infection by different classes of microorganisms.

The genetic control of this compound synthesis also involves factors influencing gene diversity and regulation. Differences in the microbial environment and associated selective pressures can impact the number of this compound genes present and expressed in different termite species. Gene duplication events appear to have played a role in the evolution and diversification of this compound-like peptides in certain termite lineages, potentially leading to a repertoire of termicins with varying properties. Furthermore, evidence of positive selection acting on this compound genes in some species suggests an evolutionary adaptation to counter microbial challenges, potentially driving changes in the peptide sequence and its effectiveness. The functional importance of this genetic control is highlighted by studies using techniques like RNA interference (RNAi) to silence this compound expression, which resulted in increased susceptibility of termites to pathogenic infections. This demonstrates that the genetic regulation leading to this compound synthesis is critical for effective immune defense.

Molecular Mechanisms of Action of Termicin

Interaction with Fungal Cell Membranes

The fungal cell membrane is a primary target for many antifungal agents, including termicin. nih.govebsco.comdrfungus.org Fungal cell membranes differ from mammalian cell membranes, notably in their predominant sterol content, which is ergosterol (B1671047) in fungi compared to cholesterol in mammals. ebsco.comdrfungus.orgpatsnap.com This difference can be exploited for selective toxicity. AMPs like this compound, often cationic and amphipathic, can interact with the negatively charged microbial membranes. researchgate.netencyclopedia.pubnih.govfrontiersin.org

Membrane Disruption and Pore Formation Models

This compound's interaction with the fungal cell membrane can lead to its disruption and the potential formation of pores. frontiersin.orgresearchgate.netmdpi.com Several models describe how AMPs can cause membrane disruption, including the barrel-stave, toroidal pore, and carpet models. frontiersin.org These models generally involve the peptide binding to or inserting into the microbial membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death. ebsco.comfrontiersin.orgmdpi.com While this compound's specific mode of membrane disruption has been linked to fatally disrupting the cell membrane, the precise model it follows requires further detailed investigation. rsc.org

Synergistic Action with Fungal Cell Wall Components (e.g., Glucanases)

This compound's antifungal activity can be enhanced by synergistic action with other components, such as fungal cell wall degrading enzymes like glucanases. rsc.orgnih.gov β-1,3-glucans are major components of the fungal cell wall, providing structural integrity. nih.govmdpi.com Enzymes that break down β-1,3-glucans, such as β-1,3-glucanases, can weaken the cell wall, potentially facilitating the access of this compound to the cell membrane and enhancing its disruptive effects. rsc.orgnih.gov Studies suggest that this compound's mode of action against Metarhizium anisopliae includes potential synergistic action with antifungal glucanases to break down β-glucans, thereby fatally disrupting the cell membrane. rsc.org Termites themselves produce β-1,3-glucanases, which may contribute to their defense against fungal pathogens by breaking down fungal cell walls. nih.gov

Effects on Fungal Cellular Processes

Inhibition of Spore Germination

This compound has been shown to inhibit the germination of fungal spores. researchgate.netksu.edu.safrontiersin.org Spore germination is a critical step in the fungal life cycle, allowing fungi to proliferate and infect new substrates or hosts. ksu.edu.saresearchgate.net By preventing or reducing spore germination rates, this compound can effectively limit the spread and establishment of fungal infections. researchgate.netresearchgate.net Studies have indicated that this compound is effective against the conidia (spores) of Metarhizium fungal isolates, suggesting its role in preventing fungal establishment. researchgate.net

Alteration of Hyphal Morphology (e.g., Reduced Elongation, Increased Branching)

This compound can induce changes in the morphology of fungal hyphae, the filamentous structures that constitute the vegetative growth of many fungi. nih.govredalyc.orgjmb.or.kr Alterations in hyphal morphology, such as reduced elongation or increased and abnormal branching, can impair fungal growth, nutrient acquisition, and invasion of host tissues. nih.govredalyc.orgnih.govscielo.br While specific detailed findings on this compound's effects on hyphal morphology were not extensively detailed in the provided context, other antifungal agents and environmental factors are known to induce such changes, including excessive branching and reduced hyphae size. nih.govredalyc.orgscielo.br

Interference with Intracellular Pathways

In addition to its effects on the cell membrane and morphology, this compound may also interfere with intracellular pathways within fungal cells. nih.govresearchgate.netnih.gov AMPs can target various intracellular processes, including disruption of ion homeostasis, interference with organelles like mitochondria, modulation of signaling cascades, induction of reactive oxygen species (ROS), and alteration of DNA replication, transcription, and protein synthesis. encyclopedia.pubnih.govoup.com While the specific intracellular targets of this compound require further elucidation, the general mechanisms of AMPs suggest that this compound could impact vital internal cellular functions, contributing to its fungicidal activity. encyclopedia.pubnih.govresearchgate.net

Here is a summary of some research findings related to this compound's activity:

Target OrganismThis compound ActivityKey FindingsSource
Filamentous fungiMarked antifungal activityEffective at low micromolar concentrations (MICs < 10 μM). nih.gov nih.gov
Yeast strainsMarked antifungal activityEffective at low micromolar concentrations (MICs < 10 μM). nih.gov nih.gov
Metarhizium anisopliaeAntifungal activity, spore inhibitionPotential synergistic action with glucanases to disrupt cell membrane; inhibits conidia germination. rsc.orgresearchgate.net rsc.orgresearchgate.net
Fusarium speciesHighly susceptibleParticularly susceptible to this compound. nih.govmdpi.com nih.govmdpi.com
Nectria speciesHighly susceptibleParticularly susceptible to this compound. nih.govmdpi.com nih.govmdpi.com
Aspergillus fumigatusNo activity observedNo activity against this species. mdpi.com mdpi.com
Candida glabrataNo activity observedNo activity against this species. mdpi.com mdpi.com

Note: MICs (Minimum Inhibitory Concentrations) are indicators of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Interaction with Bacterial Cell Components

This compound demonstrates limited activity against Gram-positive bacteria and is generally ineffective against Gram-negative bacteria. nih.govscielo.br The mechanisms by which antimicrobial peptides interact with bacterial cells often involve targeting the cell envelope. cabidigitallibrary.orgnih.gov Gram-positive bacteria have a thick peptidoglycan layer outside their cytoplasmic membrane, which also contains teichoic acids, including lipoteichoic acids (LTA) anchored to the membrane. nih.govmdpi.com These negatively charged components can interact electrostatically with cationic antimicrobial peptides. nih.govfrontiersin.org

Putative Membrane Interactions with Gram-Positive Bacteria

While this compound's primary target is fungi, its weak activity against Gram-positive bacteria suggests some level of interaction with their cellular components. Antimicrobial peptides can interact with the cytoplasmic membrane of Gram-positive bacteria after potentially traversing the cell wall. nih.gov Interactions with the membrane can lead to various effects, including lipid segregation, disruption of membrane domain organization, altered membrane permeability, inhibition of cell division, or delocalization of essential peripheral membrane proteins. nih.gov Some antimicrobial peptides also directly target precursors of cell wall components, such as the highly conserved lipid II, forming complexes that can lead to pore formation and membrane disruption. nih.gov

Research indicates that this compound affects the growth of some Gram-positive bacteria at higher concentrations (MICs > 50 μM) compared to its potent antifungal activity (MICs < 10 μM). nih.gov For example, one study on Es-termicin, a this compound-like peptide from the cockroach Eupolyphaga sinensis, showed weak activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 200 μg/mL, while being inactive against other tested Gram-positive and Gram-negative bacteria at concentrations up to 400 μg/mL. scielo.brscielo.br This suggests that while membrane interaction might be involved, the efficiency and specificity of this interaction are considerably lower than its antifungal effects.

Table 1: Minimum Inhibitory Concentrations (MICs) of Es-Termicin Against Select Microorganisms

MicroorganismTypeMIC (μg/mL)Source
Candida albicansFilamentous Fungi25 scielo.brscielo.br
Candida parapsilosisFilamentous Fungi100 scielo.br
Enterococcus faecalisGram-Positive Bacteria200 scielo.brscielo.br
Gram-Negative BacteriaBacteria>400 scielo.brscielo.br

Note: ND indicates no activity detectable at the tested dosage.

Distinctive Mechanisms Compared to Antifungal Activity

The mechanisms of action for antifungal peptides are often more complex than simple membrane permeabilization, frequently involving entry into the fungal cell. nih.gov Fungal cell walls and membranes have different compositions compared to bacterial ones, which contributes to the selectivity of antimicrobial peptides. nih.govmdpi.com Fungal cell walls are primarily composed of carbohydrates like glucan, chitin, and mannoproteins, while bacterial cell walls contain peptidoglycan. nih.govmdpi.com Fungal membranes contain ergosterol, whereas bacterial membranes lack sterols. nih.gov

This compound's potent antifungal activity and weak antibacterial activity suggest distinct mechanisms. While the exact details of this compound's interaction with bacterial membranes are not as extensively studied as its antifungal mechanisms, the difference in activity spectrum implies that the specific molecular targets or the nature of the interaction with cellular components differ significantly between bacteria and fungi. The marked hydrophobicity and amphipathic structure of this compound, compared to antibacterial defensins, are proposed to contribute to its antifungal properties. nih.govnih.gov This structural characteristic may facilitate more effective interaction with fungal membranes or other fungal-specific targets than with bacterial components. nih.govnih.govnih.gov Unlike some antibacterial peptides that primarily disrupt bacterial membranes through pore formation, antifungal peptides can have diverse mechanisms, including inhibiting cell wall synthesis or targeting intracellular components after internalization. nih.govnih.govmdpi.com The weak activity against Gram-positive bacteria at relatively high concentrations suggests that this compound does not efficiently execute typical antibacterial membrane disruption or that bacterial cell wall components may impede its access to the membrane or potential intracellular targets. nih.gov

Biological Activities and Spectrum of Action of Termicin

Antifungal Activity Spectrum

Termicin demonstrates marked activity against a variety of fungi, including both filamentous fungi and yeasts. nih.govscielo.br

Activity against Filamentous Fungi

This compound shows significant activity against several filamentous fungi. It has been reported to have marked activity against the spores of Nectria hematococca, Neurospora crassa, Fusarium culmorum, and Fusarium oxysporum. researchgate.net While less active against Trichoderma viride, this compound can induce morphological alterations in the hyphae of Aspergillus fumigatus, even if it shows no activity against its spores at high concentrations. researchgate.net Studies have also indicated activity against Metarhizium anisopliae. science.govrsc.org

Data Table: Activity against Filamentous Fungi

Filamentous FungusActivity ObservedSource
Nectria hematococcaMarked activity against spores researchgate.net
Neurospora crassaMarked activity against spores researchgate.net
Fusarium culmorumMarked activity against spores researchgate.net
Fusarium oxysporumMarked activity against spores researchgate.net
Trichoderma virideLess active researchgate.net
Aspergillus fumigatusInactive against spores; causes hyphal alterations researchgate.net
Metarhizium anisopliaeActivity observed science.govrsc.org

Activity against Yeasts

This compound is also active against several yeast strains. It has shown similar levels of activity against Candida albicans, Cryptococcus neoformans, and Saccharomyces cerevisiae. nih.govresearchgate.net However, it has been reported as inactive against Candida glabrata at tested concentrations. researchgate.net

Data Table: Activity against Yeasts

Yeast SpeciesActivity ObservedSource
Candida albicansMarked activity nih.govresearchgate.net
Cryptococcus neoformansActivity observed nih.govresearchgate.net
Saccharomyces cerevisiaeActivity observed nih.govresearchgate.net
Candida glabrataInactive researchgate.net

Antibacterial Activity Profile

This compound's activity against bacteria is considerably less potent compared to its antifungal effects. nih.govscielo.br

Limited Activity against Gram-Positive Bacteria

This compound exhibits weak activity against some Gram-positive bacteria. Examples include Micrococcus luteus and Enterococcus faecalis. nih.govnih.govresearchgate.netscielo.brresearchgate.net However, it has been found to be inactive against other Gram-positive strains such as Aerococcus viridans and Staphylococcus aureus. researchgate.net

Data Table: Activity against Gram-Positive Bacteria

Gram-Positive BacteriaActivity ObservedSource
Micrococcus luteusWeak activity nih.govresearchgate.net
Enterococcus faecalisWeak activity nih.govresearchgate.netscielo.brresearchgate.net
Aerococcus viridansInactive researchgate.net
Staphylococcus aureusInactive researchgate.net

Inactivity or Weak Activity against Gram-Negative Bacteria

This compound is generally ineffective against Gram-negative bacteria. scielo.brresearchgate.netplos.org Studies have consistently shown no detectable activity against Gram-negative strains, even at relatively high concentrations. nih.govresearchgate.netscielo.br

Data Table: Activity against Gram-Negative Bacteria

Gram-Negative BacteriaActivity ObservedSource
Various strainsInactive nih.govresearchgate.netscielo.br

Comparative Analysis with Other Antimicrobial Peptides

When compared to other antimicrobial peptides, this compound's activity spectrum aligns more closely with antifungal defensins like drosomycin (B1143007) and heliomicin, which are primarily antifungal. nih.govplos.orgnih.govproteopedia.org Despite sharing a similar structural motif (CSαβ) with antibacterial defensins and MGD-1 (a mussel defensin), this compound's biological properties are distinct. nih.govnih.govresearchgate.net MGD-1, for instance, is active against Gram-positive and some Gram-negative bacteria but not against the fungus N. crassa, in contrast to this compound's marked antifungal activity. nih.govresearchgate.net This suggests that the global fold alone does not fully determine the difference between antifungal and antibacterial activities, and factors like this compound's marked hydrophobicity and amphipathic structure may contribute to its antifungal properties. nih.govnih.govresearchgate.net

Structure Activity Relationship Sar Studies of Termicin

Influence of Hydrophobicity and Amphipathicity on Biological Activity

Hydrophobicity and amphipathicity are key physicochemical parameters influencing the biological activity of antimicrobial peptides (AMPs). mdpi.comresearchgate.net Termicin's antifungal properties may be linked to its notable hydrophobicity and amphipathic structure when compared to antibacterial defensins. nih.govresearchgate.netresearchgate.net Amphipathicity, the spatial segregation of hydrophobic and hydrophilic residues on opposite faces of the peptide, is considered essential for the antimicrobial action of many AMPs, facilitating their interaction with biological membranes. researchgate.netmdpi.com While global fold alone may not fully explain the difference between antifungal and antibacterial activities, the balance between hydrophobic and hydrophilic/charged residues significantly impacts the activity spectra of defensins. nih.gov Moderately hydrophobic peptides generally show optimal antimicrobial activity, although highly hydrophobic peptides can sometimes exhibit hemolytic activity. mdpi.com

Evolutionary Biology and Genetic Diversity of Termicin Genes

Gene Duplication Events in Termite Genomes

Research into the genomes of various termite species has provided clear evidence of repeated gene duplication events involving termicin. Studies focusing on Australian Nasutitermes species, for instance, have shown that this compound genes have duplicated repeatedly during the evolutionary radiation of this genus. nih.govmybiosource.comscielo.brmedchemexpress.com This phenomenon is not limited to Nasutitermes; this compound, described as a termite-specific defensin-like gene, is part of a category of genes that appear to have duplicated repeatedly during the diversification of Nasutitermes termites. unmc.eduebi.ac.uk The presence of multiple copies of this compound genes within termite genomes suggests an evolutionary strategy to enhance the termite's immune repertoire.

Evidence of Diversifying Selection in this compound Sequences

Analysis of this compound gene sequences provides strong support for the action of diversifying selection. Comparisons of synonymous (silent) and nonsynonymous (amino acid altering) mutation rates in Nasutitermes termicins indicate that these genes are positively selected. nih.govmybiosource.comscielo.brmedchemexpress.com Specifically, nonsynonymous substitution rates are considerably higher than synonymous substitution rates among termicins from various Nasutitermes species and the outgroup Drepanotermes rubriceps. nih.govmybiosource.com This positive selection appears to drive a decrease in this compound charge. nih.govmybiosource.comscielo.brmedchemexpress.com In termite species possessing two this compound genes, the reduction in charge is often predominantly restricted to one of the duplicates. nih.govuniprot.orgmybiosource.comscielo.brmedchemexpress.com Diversification among duplicated genes, including defensin-like genes such as this compound, is a pattern observed following gene duplication events in termites. mybiosource.com This diversification, particularly in molecular charge at critical sites, is suggested to be a result of positive selection acting repeatedly and independently on duplicated genes. nih.govuniprot.orgmybiosource.comscielo.brmedchemexpress.com

Adaptive Evolution in Response to Microbial Environment Pressure

The observed gene duplication and diversifying selection in this compound genes are strongly linked to the adaptive evolution of termites in response to pressure from their microbial environment. The diversification among duplicated this compound genes is hypothesized to be a counter-response to the evolution of fungal resistance in social insects, which are particularly vulnerable to fungal epidemics. nih.govmybiosource.comscielo.brmedchemexpress.com Termites inhabit diverse environments, from different nest structures to varied food sources, exposing them to a range of microbial fauna. nih.gov This complex microbial environment exerts strong positive pressure, driving termites to generate a greater diversity of peptides to defend against invading pathogens. uniprot.org Differences in microenvironmental pressure can influence the number of this compound genes expressed in different termite species. uniprot.org The shift to a subterranean lifestyle in some termite species may have even intensified the positive selection on immune genes like this compound.

Advanced Research Methodologies and Analytical Approaches for Termicin

High-Resolution Structural Elucidation (e.g., NMR Spectroscopy, Molecular Modeling)

High-resolution structural elucidation techniques are crucial for understanding the three-dimensional arrangement of atoms in Termicin, which directly relates to its function. Proton two-dimensional nuclear magnetic resonance (NMR) spectroscopy, in conjunction with molecular modeling techniques, has been used to determine the solution structure of this compound nih.govnih.gov. This approach involves analyzing the interactions between atomic nuclei in a magnetic field to deduce the molecule's conformation in solution.

The global fold of this compound has been determined to consist of an alpha-helical segment and a two-stranded antiparallel beta-sheet nih.govnih.gov. These structural elements form a "cysteine stabilized alpha-beta motif" (CSαβ), a fold also observed in insect and plant defensins nih.govnih.gov. Specifically, the alpha-helix spans residues Phe4 to Gln14, and the two beta-strands are located from Phe19 to Asp25 and Gln28 to Phe33 nih.gov. Disulfide bridges, formed by cysteine residues, cross-link the alpha-helix and the second beta-strand, stabilizing this core CSαβ motif nih.gov. Molecular modeling complements NMR data by providing a computational framework to build and refine the 3D structure based on experimental constraints nih.govnih.gov.

Gene Cloning and Expression Techniques (e.g., RT-PCR, cDNA Library Screening)

To study the genetic basis of this compound production, gene cloning and expression techniques are employed. These methods allow for the isolation, amplification, and study of the gene encoding this compound.

The cDNA encoding this compound can be cloned using techniques such as cDNA library screening scielo.br. This involves creating a library of complementary DNA (cDNA) molecules, which are synthesized from messenger RNA (mRNA) using reverse transcriptase pcrbio.compcrbio.comcd-genomics.com. Screening this library allows researchers to identify and isolate the specific cDNA sequence corresponding to the this compound gene scielo.brcd-genomics.com.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is another technique used in this context. RT-PCR converts RNA into cDNA, which can then be amplified using PCR thermofisher.com. This is useful for detecting the expression of the this compound gene and examining transcript variants thermofisher.com. cDNA provides a stable template for further DNA-based manipulations, including cloning and sequencing thermofisher.com.

For instance, the cDNA encoding a this compound-like peptide from the cockroach Eupolyphaga sinensis was cloned by cDNA library screening scielo.br. This cDNA encoded a precursor protein of 60 amino acids, including a signal peptide scielo.br.

Peptide Characterization Techniques (e.g., Edman Degradation, Mass Spectrometry)

Characterizing the this compound peptide itself involves determining its amino acid sequence and identifying any post-translational modifications, such as disulfide bonds. Edman degradation and Mass Spectrometry are key techniques used for this purpose nih.govresearchgate.netnih.gov.

Edman degradation is a classical method for determining the N-terminal amino acid sequence of a peptide or protein nih.govcreative-proteomics.compharmiweb.comehu.eus. It involves a stepwise chemical process that cleaves off one amino acid at a time from the N-terminus, allowing for its identification creative-proteomics.compharmiweb.comehu.eus. This technique was used to sequence peptidic fragments of this compound obtained after enzymatic digestion, helping to determine its amino acid sequence and the arrangement of disulfide bonds researchgate.net.

Mass Spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio of molecules, providing information about their molecular weight and fragmentation pattern nih.govehu.eus. MALDI-TOF MS has been used to determine the molecular masses of this compound fragments, which aids in confirming the amino acid sequence and identifying disulfide linkages researchgate.net. MS can also be used for peptide mass fingerprinting and de novo sequencing nih.gov. Combining Edman degradation and Mass Spectrometry provides a comprehensive approach to peptide characterization nih.govpharmiweb.com.

For this compound, Mass Spectrometry measurements of digested fragments, coupled with Edman degradation sequencing, were used to determine the disulfide array researchgate.net.

In vitro Susceptibility Assays (e.g., Minimum Inhibitory Concentration determination)

To assess the biological activity of this compound, particularly its antifungal and antibacterial properties, in vitro susceptibility assays are performed. A key parameter determined in these assays is the Minimum Inhibitory Concentration (MIC).

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro under defined conditions nih.govcreative-biolabs.comwikipedia.orgidexx.dk. MIC determination is a standard method for evaluating the potency of antimicrobial compounds nih.govwikipedia.orgidexx.dk.

For this compound, MIC values are determined against various fungal and bacterial strains to quantify its antimicrobial activity scielo.br. This is typically done using dilution methods, such as broth microdilution, where a series of decreasing concentrations of this compound are incubated with a standardized inoculum of the test microorganism nih.govcreative-biolabs.comwikipedia.org. The lowest concentration showing no visible growth after incubation is the MIC nih.govcreative-biolabs.com. While the search results mention this compound having antifungal activity against organisms like Candida albicans and Saccharomyces cerevisiae researchgate.net, specific MIC values for this compound against various pathogens were not consistently provided in the search results within the context of detailed research findings suitable for a data table in this article.

In vitro susceptibility testing provides valuable data on the intrinsic activity of this compound against specific microbes, although it is important to note that in vitro results may not always directly predict in vivo outcomes due to various biological factors msdmanuals.com.

Recombinant Production Systems (e.g., Saccharomyces cerevisiae expression)

Producing sufficient quantities of this compound for structural and functional studies often requires recombinant expression systems. Saccharomyces cerevisiae, commonly known as baker's yeast, is a widely used host for the production of recombinant proteins, including antimicrobial peptides rcsb.orgmdpi.comnih.govnih.gov.

S. cerevisiae offers advantages such as relatively fast growth, established genetic manipulation techniques, and the ability to perform post-translational modifications, which are often necessary for the biological activity of eukaryotic proteins like this compound mdpi.comnih.gov. Recombinant this compound has been produced in Saccharomyces cerevisiae for use in structural studies, such as NMR experiments nih.gov. This involves cloning the gene encoding this compound into an appropriate expression vector and transforming it into S. cerevisiae cells cd-genomics.comnih.gov. The yeast then transcribes the gene and translates the mRNA to produce the this compound peptide nih.gov.

While S. cerevisiae is a valuable host, challenges can exist, such as potential hyper-glycosylation of recombinant proteins, which can affect folding and yield mdpi.com. However, for this compound, recombinant production in S. cerevisiae has been successfully utilized to obtain purified peptide for detailed analysis nih.gov.

Future Research Directions and Applications in Scientific Inquiry

Exploration of Novel Termicin-like Peptides and Analogs

The discovery of this compound-like peptides in species beyond termites, such as the cockroach Eupolyphaga sinensis, highlights the potential for identifying novel peptides with similar structures and activities in other insect species. nih.gov More than a hundred mRNAs encoding this compound-like peptides have been reported across various termite species, indicating a diverse pool of these molecules. nih.gov Future research will likely involve screening and characterizing these peptides from a wider range of insects, particularly social insects with robust innate immune systems. mdpi.com This exploration aims to uncover peptides with potentially enhanced or altered antimicrobial spectra, stability, or other properties compared to the original this compound. Techniques such as cDNA library screening and protein purification from insect extracts are crucial in this process. nih.gov

Rational Design and De Novo Synthesis of this compound-Inspired Peptides

Leveraging the structural and functional understanding of this compound, future research will focus on the rational design and de novo synthesis of peptides inspired by its characteristics. Rational design involves making specific modifications to known peptide sequences based on understanding the relationship between structure and function, often using techniques like site-directed mutagenesis. the-scientist.comresearchgate.netfrontiersin.org De novo design aims to create entirely new peptide sequences with desired properties from scratch, often aided by computational tools and algorithms. the-scientist.comcsic.es

Key aspects for designing this compound-inspired peptides include manipulating amino acid composition, sequence, chirality, helicity, and positive charge, all of which influence activity. researchgate.netmdpi.com For instance, adjusting hydrophobic interactions can affect membrane affinity, while controlling the distribution and number of positive charges (particularly lysine (B10760008) and arginine) is crucial for interaction with negatively charged microbial membranes and minimizing toxicity to host cells. mdpi.com Computational modeling, molecular dynamics, and peptide docking studies are becoming increasingly important in predicting peptide structures and their interactions with targets, supporting the selection of promising candidates for synthesis and experimental validation. frontiersin.orgmdpi.com

Investigation of this compound's Role in broader Insect Immune Systems

This compound is recognized as an essential component of the innate immune system in termites, contributing to their defense against fungal pathogens. nih.govmdpi.comoup.com Future research will delve deeper into this compound's specific role within the complex social immunity of insects, particularly in termites and other social species. oup.commdpi.comfrontiersin.org This includes understanding how this compound interacts with other immune molecules and behaviors, such as grooming and cannibalism, which are part of the colony-level defenses. oup.commdpi.com

Elucidation of Additional Intracellular Targets and Pathways Affected by this compound

While this compound is known to target fungal cell membranes, affecting spore germination or mycelial perforation, research into additional intracellular targets and pathways is a critical future direction. mdpi.comnih.gov Some antimicrobial peptides have complex mechanisms involving interactions with intracellular components and signaling pathways, leading to effects like reactive oxygen species production, mitochondrial dysfunction, and programmed cell death. nih.govsdbonline.org

Identifying such intracellular targets for this compound would provide a more comprehensive understanding of its mechanism of action and could uncover novel pathways for antimicrobial intervention. Techniques like yeast two-hybrid screening, used to identify intracellular targets of other antimicrobial peptides, could be applied to this compound research. sdbonline.org Understanding these interactions at a molecular level could also inform the design of this compound analogs with improved or more specific activities.

Development of Advanced Methodologies for Studying Peptide-Microbe Interactions

Advancements in studying peptide-microbe interactions are essential for progressing this compound research. This includes refining methodologies for assessing antimicrobial activity, particularly against a wider range of fungal and bacterial pathogens, including resistant strains. researchgate.net

Furthermore, sophisticated techniques are needed to study the dynamic interactions between this compound and microbial cell membranes or intracellular components in real-time. This could involve advanced microscopy techniques, biophysical methods to analyze membrane disruption, and biochemical assays to measure effects on specific enzymes or pathways. nih.gov Computational approaches, such as molecular dynamics simulations, will continue to play a vital role in modeling these interactions at an atomic level, complementing experimental findings and guiding the design of modified peptides. frontiersin.orgmdpi.com The integration of artificial intelligence and machine learning tools is also anticipated to accelerate the identification, optimization, and understanding of antimicrobial peptides like this compound. mdpi.com

Q & A

Q. What is the role of Termicin in termite innate immunity, and how can researchers experimentally validate its function?

this compound is an immune-related gene implicated in antifungal responses in termites. To validate its function, researchers can:

  • Experimental Setup : Expose termites (e.g., Reticulitermes chinensis) to fungal pathogens like Metarhizium anisopliae and compare this compound expression between grouped (social allogrooming) and isolated individuals using quantitative PCR (qPCR) .
  • Controls : Include unexposed termites as negative controls and measure baseline expression.
  • Outcome Metrics : Correlate this compound expression levels with fungal conidia removal efficiency and mortality rates .

Q. What are the best practices for ensuring reproducibility when publishing experimental data on this compound?

  • Detailed Methods : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document experimental protocols, including fungal strain specifics, termite handling, and qPCR conditions (primer sequences, normalization genes) .
  • FAIR Data Principles : Share raw qPCR data, statistical analyses, and metadata in repositories with persistent identifiers and standardized formats (e.g., MIQE guidelines for qPCR) .
  • Supporting Information : Provide supplementary tables comparing this compound expression across experimental replicates and conditions .

Advanced Research Questions

Q. How should researchers design experiments to investigate the impact of social behaviors on this compound expression in termites?

  • Hypothesis-Driven Design : Test whether allogrooming reduces this compound expression by lowering fungal load. Use two cohorts: grouped termites (enabling social behavior) and isolated individuals .
  • Behavioral Assays : Quantify allogrooming frequency via video analysis and correlate with conidia removal rates.
  • Gene Expression Analysis : Pair behavioral data with this compound and Transferrin expression profiles to identify immune trade-offs .
  • Statistical Power : Calculate sample sizes using pilot data to ensure significance (e.g., ANOVA for inter-group comparisons) .

Q. What methodologies are recommended for analyzing this compound gene expression levels under pathogenic stress?

  • qPCR Optimization : Validate primer specificity via melt curves and efficiency tests. Normalize this compound expression to stable reference genes (e.g., RPS18) .
  • Time-Course Experiments : Measure expression at multiple timepoints post-infection to capture dynamic responses.
  • Cross-Validation : Confirm results with alternative methods like RNA-Seq or Western blotting for protein-level validation .

Q. How can contradictory findings in this compound expression data across studies be systematically addressed?

  • Meta-Analysis : Aggregate data from published studies to identify trends (e.g., higher this compound expression in solitary vs. social termites) .
  • Variable Control : Replicate experiments under standardized conditions (e.g., fungal dosage, termite caste, temperature) .
  • Methodological Transparency : Compare protocols for RNA extraction, cDNA synthesis, and data normalization to isolate discrepancies .

Q. How does this compound expression compare to other immune genes in response to fungal infection, and what experimental approaches can elucidate their interactions?

  • Co-Expression Analysis : Use dual-RNAi silencing to perturb this compound and Transferrin, then assess survival rates and fungal proliferation .
  • Pathway Mapping : Apply bioinformatics tools (e.g., KEGG, STRING) to predict protein-protein interactions between this compound and other immune effectors .
  • Functional Assays : Test recombinant this compound protein for direct antifungal activity in vitro using agar diffusion assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.